4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 497832-99-2 . It has a molecular weight of 229 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, has been studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular formula of “4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is C5H4BrF3N2 .Physical and Chemical Properties Analysis
The compound has a boiling point of 52 °C and a predicted density of 1.82±0.1 g/cm3 . It has a predicted pKa of -2.75±0.10 . It is a solid in form and off-white in color .Scientific Research Applications
Regioflexible Conversion of Heterocyclic Materials : Schlosser et al. (2002) described the regioflexible conversion of heterocyclic starting materials like 1-methyl-5-(trifluoromethyl)pyrazole into various isomers and congeners. Their study highlights the functionalization at different positions of the molecule, including the introduction of bromine into the heterocyclic ring, as demonstrated with 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole and similar compounds (Schlosser, Volle, Leroux, & Schenk, 2002).
Antifungal Activity : Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities. They discovered that these compounds showed moderate to excellent activities against various phytopathogenic fungi (Du et al., 2015).
Diversified Pyrazole-Carboxamides Synthesis : Donohue et al. (2002) prepared a large library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides using a solution-phase chemistry method. This work demonstrates the synthesis versatility of pyrazole derivatives, including the functionalization of the 5-position of the pyrazole ring, relevant to the compound (Donohue et al., 2002).
Intermediate in Insecticide Synthesis : Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, chlorantraniliprole. This research demonstrates the application of brominated pyrazole derivatives in agrichemical synthesis (Niu Wen-bo, 2011).
Modified Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones : Khan et al. (2005) explored the bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, leading to the synthesis of variably substituted pyrazolo[4,3-d]pyrimidin-7-ones. This study highlights the importance of bromo-substituted pyrazole derivatives in the synthesis of complex heterocyclic structures (Khan et al., 2005).
Structural and Spectral Investigations : Viveka et al. (2016) focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, which is crucial for understanding the properties and potential applications of these compounds (Viveka et al., 2016).
Cytotoxicity Studies : Huang et al. (2017) synthesized novel pyridyl-pyrazole-3-one derivatives and evaluated their cytotoxicity against various tumor cell lines. This research indicates the potential of bromo-substituted pyrazole derivatives in medical applications, especially in cancer research (Huang et al., 2017).
Safety and Hazards
The compound has several hazard statements including H319-H335-H315-H302+H312+H332, indicating that it can cause eye irritation, respiratory irritation, skin irritation, and harm if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/eye protection/face protection, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJINUFLHMNOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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